Z-D-Trp(Boc)-OH

Description

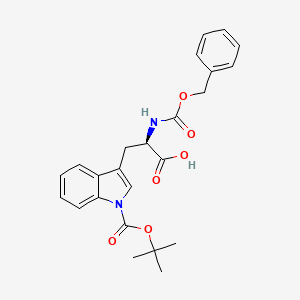

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSZSNGHUWGACF-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Strategic Application of Z-D-Trp(Boc)-OH in Advanced Peptide Synthesis

Abstract

The deliberate incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development, offering a powerful strategy to overcome the intrinsic limitations of native peptides, such as metabolic instability and constrained structural diversity. Among these specialized building blocks, Z-D-Trp(Boc)-OH emerges as a uniquely valuable reagent. This technical guide provides an in-depth exploration of the multifaceted role of this compound in peptide synthesis. We will dissect the strategic rationale behind its dual protecting group scheme, analyze the profound impact of its D-stereoisomeric configuration, and present detailed, field-proven protocols for its successful incorporation into complex peptide sequences. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced amino acid derivatives to push the boundaries of peptide therapeutics.

Introduction: The Imperative for Modified Peptides

Native peptides, composed exclusively of L-amino acids, often exhibit therapeutic potential but are hampered by rapid degradation by endogenous proteases.[1] This severely limits their bioavailability and in vivo half-life. A highly effective strategy to circumvent this is the incorporation of D-amino acids.[2] The peptide bonds adjacent to D-amino acid residues are not readily recognized by most proteases, leading to a significant enhancement of the peptide's metabolic stability.[3] Furthermore, the introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for optimizing receptor binding and biological activity.[3] this compound is a derivative of the essential amino acid D-Tryptophan, designed to offer maximum control and versatility during the synthetic process.[4]

The Anatomy of this compound: A Three-Point Strategic Design

The efficacy of this compound as a building block in peptide synthesis stems from the specific roles of its three key structural features: the Z-group, the Boc-group, and the D-chiral center.

The Z-Group (Benzyloxycarbonyl): A Classic Nα-Terminus Protector

The benzyloxycarbonyl (Z or Cbz) group serves as the temporary protecting group for the α-amino functionality.[5][6] It is renowned for its stability under a wide range of reaction conditions, yet it can be selectively removed, most commonly via catalytic hydrogenolysis (e.g., H₂/Pd-C).[7][8] This method of removal is orthogonal to the acid-labile and base-labile protecting groups frequently used in peptide synthesis, offering a distinct chemical handle for selective deprotection.[7]

The Boc-Group (tert-Butyloxycarbonyl): Shielding the Indole Side Chain

The tryptophan indole side chain is susceptible to several side reactions during peptide synthesis, most notably oxidation and electrophilic substitution (alkylation), particularly during the acidic conditions of repetitive deprotection steps or final cleavage.[9][10][11] The tert-Butyloxycarbonyl (Boc) group on the indole nitrogen (N-in) acts as a robust shield, mitigating these undesirable reactions.[9][12] For instance, during the cleavage of peptides containing arginine residues protected with sulfonyl-type groups (like Pmc or Pbf), the released cationic species can alkylate the unprotected tryptophan indole. The N-in-Boc group effectively prevents this side reaction.[9] This protecting group is typically removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA), often in the presence of scavengers.[13][14]

The D-Tryptophan Core: Engineering for Stability and Conformation

As previously mentioned, the incorporation of a D-amino acid is a powerful tool for enhancing proteolytic resistance.[1][2] Peptides containing D-amino acids often exhibit a longer plasma half-life.[2] Beyond stability, the D-configuration has profound implications for the peptide's three-dimensional structure. The altered stereochemistry can induce novel tertiary structures that are inaccessible with only L-amino acids, potentially leading to enhanced binding affinity and specificity for a biological target.[3] Tryptophan itself plays a crucial role in peptide-membrane interactions and receptor recognition due to its large, hydrophobic, and aromatic indole side chain.[15] The use of D-tryptophan can therefore fine-tune these interactions for desired therapeutic outcomes.

The Orthogonal Protection Strategy in Action

The dual Z and Boc protecting groups on this compound are a prime example of an orthogonal protection scheme. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other.[7][13] This allows for precise, stepwise chemical manipulations.

-

Z-group removal: Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[6][8]

-

Boc-group removal: Strong acidolysis (e.g., neat trifluoroacetic acid).[6]

This orthogonality is particularly advantageous in complex syntheses, such as the preparation of branched or cyclic peptides, where selective deprotection is necessary to introduce modifications at specific sites.

Caption: Orthogonal deprotection of this compound.

Practical Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) strategies, although its application requires careful consideration of the deprotection schemes.

Coupling this compound

Due to the bulky nature of the Z and Boc protecting groups, as well as the tryptophan side chain itself, this compound can be considered a sterically hindered amino acid. Therefore, the choice of coupling reagent is critical to ensure efficient and complete amide bond formation while minimizing racemization.

Recommended Coupling Reagents for Sterically Hindered Amino Acids:

| Reagent | Class | Key Advantages |

| HATU | Aminium/Uronium Salt | High efficiency, fast kinetics, low racemization.[16] |

| HBTU | Aminium/Uronium Salt | Widely used, effective for difficult couplings.[17] |

| COMU | Aminium/Uronium Salt | High efficiency, safer (non-explosive byproducts).[17] |

| PyBOP | Phosphonium Salt | Strong coupling reagent, good for solution and solid phase.[16] |

Experimental Protocol: Incorporation into an Fmoc-SPPS Workflow

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

Coupling reagent (e.g., HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: Isopropanol

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Pre-activation of Amino Acid:

-

In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF.

-

Add DIPEA (6 eq.) to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. Double coupling may be necessary for this hindered amino acid.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (2x), followed by DMF (3x).

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.

-

-

Capping (Optional but Recommended): If the coupling is incomplete after a second attempt, cap any unreacted free amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Caption: Workflow for coupling this compound in SPPS.

Deprotection and Cleavage Considerations

The final deprotection and cleavage strategy will depend on the overall synthetic scheme.

-

If the Z-group is to be removed on-resin: This would typically be done to extend the peptide chain from the N-terminus of the D-tryptophan. Hydrogenolysis is the method of choice.

-

Final Cleavage: The N-in-Boc group on the tryptophan will be removed during the final acid-mediated cleavage from the resin (e.g., using a TFA "cocktail"). It is crucial to include scavengers in this cocktail to prevent re-alkylation of the now-deprotected indole ring by carbocations generated from other protecting groups (like other Boc or t-butyl groups).[13] A common cleavage cocktail for peptides containing tryptophan is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[18]

Conclusion

This compound is a sophisticated and powerful building block for the synthesis of advanced, stabilized peptides. Its dual orthogonal protecting groups provide chemists with exceptional control over the synthetic route, while the D-chiral center offers a proven method to enhance metabolic stability and modulate peptide conformation. The N-in-Boc protection is critical for preventing deleterious side reactions associated with the sensitive tryptophan indole nucleus. By understanding the distinct roles of each component of this molecule and employing optimized coupling and deprotection protocols, researchers can confidently incorporate this compound to develop next-generation peptide therapeutics with superior pharmacological profiles.

References

-

Heck SD, et al. Biosynthesis of D-amino Acid-Containing Peptides. PubMed. Available at: [Link]

-

D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]

-

Hayward, et al. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. Available at: [Link]

-

[Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. PubMed. Available at: [Link]

-

Suhas R, Gowda DC. Design and synthesis of tryptophan containing peptides as potential analgesic and anti-inflammatory agents. J Pept Sci. 2012;18(8):535-540. Available at: [Link]

-

Al-Hassan M. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central. Available at: [Link]

-

Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Giraud M, Cavelier F, Martinez J. A Side-Reaction in the SPPS of Trp-containing Peptides. J Pept Sci. 1999;5(10):457-461. Available at: [Link]

-

Katritzky AR, et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

-

Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH. Available at: [Link]

-

Ohno M, Tsukamoto S. Solid-phase Synthesis of Tryptophan-containing Peptides. RSC Publishing. Available at: [Link]

-

Z-Trp(Boc)-OH.DCHA. MySkinRecipes. Available at: [Link]

-

Chen CH, et al. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. 2014;12(46):9412-9417. Available at: [Link]

-

Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society. Available at: [Link]

-

Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

-

Boc-Trp(Boc)-OH. PubChem. Available at: [Link]

-

Contryphan Is a D-Tryptophan-containing Conus Peptide. ResearchGate. Available at: [Link]

- Peptides containing tryptophan. Google Patents.

-

Milk proteins as a source of tryptophan-containing bioactive peptides. RSC Publishing. Available at: [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

Z-Trp(Boc)-OH DCHA. Aapptec Peptides. Available at: [Link]

-

White PD. Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. In Peptides 1992. 1993:208-209. Available at: [Link]

-

Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether. PMC - NIH. Available at: [Link]

-

Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. Quarterly Reviews of Biophysics. Available at: [Link]

-

Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers. Available at: [Link]

-

Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

-

Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. Available at: [Link]

Sources

- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. pnas.org [pnas.org]

- 3. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cbthis compound | 1217471-55-0 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 12. advancedchemtech.com [advancedchemtech.com]

- 13. peptide.com [peptide.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.globalso.com [file.globalso.com]

- 17. bachem.com [bachem.com]

- 18. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-D-Trp(Boc)-OH: A Strategic Building Block for Advanced Peptide Synthesis

Introduction

In the landscape of modern drug discovery and biochemical research, the strategic synthesis of peptides with tailored properties is paramount. The incorporation of non-proteinogenic amino acids, such as D-isomers, is a critical strategy for enhancing proteolytic stability, modulating biological activity, and constraining peptide conformation.[1][2] Z-D-Trp(Boc)-OH, a meticulously designed derivative of D-tryptophan, serves as a cornerstone reagent for this purpose. This guide provides an in-depth technical analysis of its chemical properties, the strategic rationale behind its dual protecting groups, and its application in solid-phase peptide synthesis (SPPS) for researchers, chemists, and professionals in drug development.

Core Chemical Identity and Properties

This compound is characterized by the presence of two distinct protecting groups: a benzyloxycarbonyl (Z) group on the α-amino nitrogen and a tert-butyloxycarbonyl (Boc) group on the indole nitrogen of the tryptophan side chain. This dual-protection scheme is fundamental to its utility in controlled, stepwise peptide synthesis.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | [3] |

| CAS Number | 1217471-55-0 | [3] |

| Molecular Formula | C₂₄H₂₆N₂O₆ | [3] |

| Molecular Weight | 438.47 g/mol | [3] |

| Appearance | Typically a white to off-white solid powder. | General knowledge |

| Solubility | Soluble in organic solvents such as DMF, DCM, and Chloroform. | [4] |

| Storage | Recommended storage at 2-8°C, kept dry and sealed. | [5] |

Note: Specific experimental data such as melting point for this compound is not widely published. Data is often available for the analogous L-isomer or Fmoc-protected derivatives.

A Strategic Analysis of the Dual Protecting Groups

The choice of protecting groups is a critical decision in peptide synthesis, dictating the overall synthetic strategy. This compound employs a "quasi-orthogonal" protection scheme, where the two groups are removed under different acidic strengths or via entirely different mechanisms.[6]

The Z (Benzyloxycarbonyl) Group: α-Amino Protection

The Z-group, introduced by Bergmann and Zervas, is a classic and robust protecting group for the α-amino function.[7]

-

Causality of Protection: It forms a stable carbamate that is resistant to the basic and mild acidic conditions used during peptide coupling and side-chain deprotection in some schemes. Its primary role is to prevent the N-terminus from acting as a nucleophile, thus ensuring that peptide bond formation occurs exclusively at the desired C-terminus of the growing chain.[7]

-

Deprotection Mechanisms:

-

Catalytic Hydrogenolysis: This is the mildest method, involving H₂ gas and a palladium-on-carbon (Pd/C) catalyst.[7] The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. This method is truly orthogonal to the acid-labile Boc group.

-

Strong Acid Cleavage: The Z-group can also be removed by strong acids like HBr in acetic acid, which is useful for substrates that are incompatible with hydrogenation.

-

The Boc (tert-Butoxycarbonyl) Group: Indole Side-Chain Protection

The indole ring of tryptophan is nucleophilic and susceptible to electrophilic attack and oxidation, especially from carbocations generated during the repeated acid-mediated deprotection steps of Boc-SPPS.[8]

-

Causality of Protection: The Boc group on the indole nitrogen (N-in) withdraws electron density, deactivating the ring and protecting it from unwanted side reactions. This ensures the integrity of the tryptophan residue throughout the synthesis.

-

Deprotection Mechanism: The Boc group is highly sensitive to moderately strong acids like trifluoroacetic acid (TFA).[9][10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the deprotected indole.[9]

Synthetic Strategy and Selective Deprotection

The combination of Z and Boc groups allows for strategic flexibility. For instance, in a Boc-based solid-phase synthesis, the N-terminal Boc groups of other amino acids are removed with TFA at each cycle, while the N-in-Boc of the tryptophan residue and the Nα-Z group of this compound remain intact. The N-in-Boc group is typically removed during the final cleavage step with strong acid (e.g., HF). The Nα-Z group can be removed orthogonally via hydrogenolysis if a free N-terminus is required on the resin for further elongation.

Caption: Orthogonal and final deprotection strategies for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is the incorporation of a D-tryptophan residue into a peptide sequence using the Boc/Bzl SPPS strategy.[11] The incorporation of D-amino acids is a proven method to increase resistance to enzymatic degradation by proteases, which typically recognize only L-amino acid peptide bonds.[2][12]

Generalized Manual Boc-SPPS Protocol for Incorporation

This protocol outlines the key steps for incorporating this compound into a peptide chain attached to a resin support (e.g., MBHA resin for a C-terminal amide).

Caption: Workflow for incorporating this compound in SPPS.

Step-by-Step Methodology:

-

Resin Preparation:

-

Start with the peptide-resin construct which has a free N-terminal amine from the previous deprotection cycle.

-

Wash the resin thoroughly with Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) to remove residual reagents.

-

-

Coupling of this compound:

-

Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.

-

Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Add a tertiary base such as N,N-Diisopropylethylamine (DIEA) to neutralize the N-terminal ammonium salt and catalyze the reaction.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: The completion of the reaction can be verified using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

-

-

Chain Elongation (If Required):

-

If this compound is not the N-terminal residue, the Z-group must be removed to continue chain elongation.

-

Z-Group Deprotection: Wash the resin-bound peptide extensively. Perform catalytic hydrogenolysis by suspending the resin in a suitable solvent (e.g., DMF/MeOH) with a Pd/C catalyst and bubbling H₂ gas through the suspension until the reaction is complete. This regenerates the free amine for the next coupling cycle.

-

-

Final Cleavage and Side-Chain Deprotection:

-

Once the full peptide sequence is assembled, wash the final peptide-resin and dry it under vacuum.

-

Treat the peptide-resin with a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[11]

-

This cocktail simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the Boc group on the tryptophan indole.

-

Scavengers: It is critical to include "scavengers" (e.g., anisole, thioanisole) in the cleavage cocktail to trap the reactive carbocations generated from the protecting groups, preventing side reactions with sensitive residues like tryptophan and methionine.[8]

-

-

Purification:

-

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[5]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly specialized and valuable reagent in the field of peptide chemistry. Its dual-protection scheme, leveraging the distinct removal conditions of the Z and Boc groups, provides the strategic control necessary for the successful synthesis of complex peptides. By enabling the precise incorporation of D-tryptophan, this compound empowers researchers to develop novel peptide-based therapeutics and research tools with enhanced stability and tailored biological functions, pushing the boundaries of drug design and biochemical exploration.

References

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

-

PubMed. Biosynthesis of D-amino Acid-Containing Peptides. Available at: [Link]

-

CD Formulation. D-Amino Acid-Containing Peptide Synthesis. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

LifeTein. D-amino acid peptides. Available at: [Link]

-

Wikipedia. Peptide synthesis. Available at: [Link]

-

PubChem. Boc-Trp(Boc)-OH. Available at: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

-

CSBio. A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Available at: [Link]

-

SpringerLink. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

AAPPTec. Safety Data Sheet - Fmoc-Trp(Boc)-OH. Available at: [Link]

-

Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

-

Severn Biotech. Fmoc-Trp(Boc)-OH 98%_sds. Available at: [Link]

Sources

- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. Buy Online CAS Number 1217471-55-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. Z-TRP(BOC)-OH DCHA | 218938-57-9 [chemicalbook.com]

- 5. Fmoc-Trp(Boc)-OH - Safety Data Sheet [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. lifetein.com [lifetein.com]

- 13. peptide.com [peptide.com]

- 14. severnbiotech.com [severnbiotech.com]

An In-Depth Technical Guide to Z-D-Trp(Boc)-OH: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dual-Protected Tryptophan Analogs

In the landscape of modern drug discovery and peptide chemistry, the precise assembly of complex peptide chains is paramount. Non-natural amino acids, particularly D-isomers, are instrumental in developing peptides with enhanced stability, bioavailability, and unique pharmacological profiles. Within this specialized class of building blocks, (2R)-2-(benzyloxycarbonylamino)-3-[1-(tert-butoxycarbonyl)indol-3-yl]propanoic acid , commonly known as Z-D-Trp(Boc)-OH, emerges as a critical reagent. Its unique dual-protection scheme, featuring both the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group, offers chemists a sophisticated tool for navigating the complexities of peptide synthesis. This guide provides an in-depth exploration of the core attributes of this compound, from its fundamental physicochemical properties to its strategic applications in the synthesis of innovative peptide-based therapeutics.

Core Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application. These properties dictate its handling, reactivity, and incorporation into synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 1217471-55-0 | [1] |

| Molecular Formula | C₂₄H₂₆N₂O₆ | [1] |

| Molecular Weight | 438.473 g/mol | [1] |

| IUPAC Name | (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |

| Appearance | Typically a white to off-white powder | |

| Solubility | Soluble in many organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO. | [2] |

The Rationale Behind the Orthogonal Protection Strategy

The true power of this compound lies in its orthogonal protection scheme. In peptide synthesis, "orthogonality" refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis without affecting other protected groups.[3]

The Z and Boc groups are a classic example of a quasi-orthogonal pair.[4] The strategic advantage of this is the ability to selectively unmask different functional groups at various points in a synthetic route, which is crucial for creating complex, branched, or cyclized peptides.

-

The Z (Benzyloxycarbonyl) Group: Protecting the α-amino group, the Z group is stable under the acidic conditions used to remove the Boc group. It is typically cleaved by hydrogenolysis (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[5] This stability allows for the selective deprotection of the indole nitrogen without affecting the peptide backbone's N-terminus.

-

The Boc (tert-Butoxycarbonyl) Group: Shielding the indole nitrogen of the tryptophan side chain, the Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA).[5][6] The indole ring of tryptophan is susceptible to modification during peptide synthesis, and the Boc group provides robust protection against unwanted side reactions.

Caption: Orthogonal deprotection of this compound.

Synthesis and Purification: A Conceptual Workflow

The synthesis of this compound involves a multi-step process that leverages fundamental principles of organic chemistry. While specific proprietary methods may vary, a general synthetic strategy can be outlined.

Experimental Protocol: Conceptual Synthesis

-

Protection of the Indole Nitrogen: The synthesis typically commences with D-tryptophan. The indole nitrogen is first protected using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. This step is crucial to prevent side reactions in subsequent steps.

-

Protection of the α-Amino Group: Following the protection of the indole, the α-amino group is then protected using benzyl chloroformate (Z-Cl) under basic conditions. The reaction is carefully monitored to ensure complete conversion.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified, typically by column chromatography, to yield the final this compound.

Caption: Conceptual synthesis workflow for this compound.

Applications in Peptide Synthesis and Drug Discovery

The unique structural features of this compound make it a valuable asset in the synthesis of complex peptides and in the broader field of drug discovery.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be utilized in segment condensation strategies. A peptide fragment can be synthesized with this compound at a specific position. The Boc group on the indole can be selectively removed on-resin to allow for side-chain modification, such as glycosylation or lipidation, while the Z-protected N-terminus remains intact. Subsequently, the Z group can be removed to allow for further elongation of the peptide chain. This level of control is instrumental in creating sophisticated peptide architectures.

Drug Discovery and Development

The incorporation of D-tryptophan derivatives into peptide drug candidates can significantly enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life. Furthermore, the tryptophan side chain is known to be involved in crucial biological interactions. The ability to modify the indole nitrogen, facilitated by the Boc protecting group, allows for the synthesis of tryptophan analogs with altered electronic and steric properties. This can be a powerful strategy for optimizing the binding affinity and selectivity of a peptide therapeutic for its target. There is growing interest in the development of peptide-based therapeutics for neurological disorders, and the unique properties of tryptophan-containing peptides make them promising candidates.[7][8][9]

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool that empowers chemists to construct complex and novel peptide structures with a high degree of control. Its orthogonal protection scheme provides the flexibility needed to introduce site-specific modifications, a critical capability in modern drug discovery. As the demand for more sophisticated peptide-based therapeutics continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, solidifying its role as a cornerstone of advanced peptide synthesis.

References

-

Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. (URL: [Link])

-

26.7: Peptide Synthesis - Chemistry LibreTexts. (URL: [Link])

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed. (URL: [Link])

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - NIH. (URL: [Link])

-

Peptide Synthesis - FAQ | AAPPTEC. (URL: [Link])

-

Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330 - PubChem - NIH. (URL: [Link])

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

-

Cas 218938-57-9,Z-TRP(BOC)-OH DCHA | lookchem. (URL: [Link])

-

Z-Trp(Boc)-OH.DCHA - MySkinRecipes. (URL: [Link])

-

Solid-phase synthesis of tryptophan-containing peptides - RSC Publishing. (URL: [Link])

-

Solid-Phase Peptide Synthesis | Springer Nature Experiments. (URL: [Link])

-

Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product - KnE Open. (URL: [Link])

-

Z-Trp(Boc)-OH DCHA [218938-57-9] - Aapptec Peptides. (URL: [Link])

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: [Link])

-

Scholars Research Library - Der Pharma Chemica. (URL: [Link])

-

Boc-D-Trp-OH [5241-64-5] - Aapptec Peptides. (URL: [Link])

-

Introduction to Peptide Synthesis - PMC - NIH. (URL: [Link])

-

Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PubMed Central. (URL: [Link])

-

Natural Products-based Drugs: Potential Drug Targets Against Neurological Degeneration. (URL: [Link])

-

Discovery of novel substituted (Z)-N'-hydroxy-3-(3-phenylureido)benzimidamide derivatives as multifunctional molecules targeting pathological hallmarks of Alzheimer's disease - PubMed. (URL: [Link])

-

Paradigms and Success Stories of Natural Products in Drug Discovery Against Neurodegenerative Disorders (NDDs). (URL: [Link])

-

Construction of building blocks for solid phase peptide synthesis... - ResearchGate. (URL: [Link])

-

CNS Drug Discovery | Physicochemical optimisation - Domainex. (URL: [Link])

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929) - Human Metabolome Database. (URL: [Link])

-

Discovery Presents Treatment Hope for Alzheimer's and Other Neurodegenerative Diseases. (URL: [Link])

Sources

- 1. Buy Online CAS Number 1217471-55-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. Z-TRP(BOC)-OH DCHA | 218938-57-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. biosynth.com [biosynth.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Natural Products-based Drugs: Potential Drug Targets Against Neurological Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel substituted (Z)-N'-hydroxy-3-(3-phenylureido)benzimidamide derivatives as multifunctional molecules targeting pathological hallmarks of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paradigms and Success Stories of Natural Products in Drug Discovery Against Neurodegenerative Disorders (NDDs) - Singh - Current Neuropharmacology [rjpbr.com]

Synthesis and purification of Z-D-Trp(Boc)-OH

An In-Depth Technical Guide to the Synthesis and Purification of Nα-Benzyloxycarbonyl-Nindole-tert-butyloxycarbonyl-D-Tryptophan (Z-D-Trp(Boc)-OH)

Abstract

Nα-Benzyloxycarbonyl-Nindole-tert-butyloxycarbonyl-D-Tryptophan, commonly abbreviated as this compound, is a critical building block in modern peptide synthesis. The strategic application of orthogonal protecting groups—the benzyloxycarbonyl (Z) group on the α-amino function and the tert-butyloxycarbonyl (Boc) group on the indole nitrogen—provides essential stability and selective reactivity during the stepwise assembly of complex peptide chains. The indole side chain of tryptophan is particularly susceptible to oxidation and electrophilic alkylation during acidic cleavage steps in peptide synthesis, making effective protection a prerequisite for achieving high purity and yield of the final peptide product.[1] This guide provides a comprehensive overview of the synthetic pathway, purification strategies, and analytical validation for producing high-purity this compound, intended for researchers and professionals in peptide chemistry and drug development.

The Strategic Imperative of Dual-Protection Chemistry

The synthesis of peptides is a meticulous process of forming amide bonds in a precise sequence. The functional groups of amino acids that are not participating in a given coupling step must be temporarily masked with protecting groups. For tryptophan, two key sites require protection: the α-amino group and the indole nitrogen (N-in).

-

Nα-Z (Benzyloxycarbonyl) Protection: The Z-group is a classic urethane-type protecting group. It is stable under the basic conditions used for some coupling reactions and the mildly acidic conditions used to remove other protecting groups. Its primary advantage is its clean removal via catalytic hydrogenation, a condition that typically does not affect the final peptide structure, although care must be taken with certain other functional groups.

-

Nindole-Boc (tert-Butyloxycarbonyl) Protection: The indole ring of tryptophan is electron-rich and prone to side reactions, particularly alkylation by carbocations generated during the acid-catalyzed cleavage of other protecting groups (e.g., from Arg(Pbf)).[1] The N-in-Boc group effectively shields the indole from these electrophilic attacks. It is stable to the basic conditions (e.g., piperidine) used in Fmoc-based synthesis but is readily cleaved with strong acids like trifluoroacetic acid (TFA), often used in the final deprotection step.[2]

The orthogonal nature of the Z and Boc groups allows for their selective removal, providing the synthetic chemist with precise control over the peptide assembly process.

Synthetic Strategy and Workflow

The synthesis of this compound is a sequential, two-step protection process starting from D-Tryptophan. The first step involves the protection of the more nucleophilic α-amino group, followed by the protection of the indole nitrogen.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of Nα-Benzyloxycarbonyl-D-Tryptophan (Z-D-Trp-OH)

This transformation is typically achieved via the Schotten-Baumann reaction, where D-Tryptophan is acylated with benzyl chloroformate under basic aqueous conditions. The base serves to deprotonate the α-amino group, activating it as a nucleophile to attack the acyl chloride.

Causality: Maintaining a low temperature (0–5 °C) is critical to control the exothermic reaction and to minimize the hydrolysis of the benzyl chloroformate reagent. The pH must be kept basic to ensure the amino group remains deprotonated and nucleophilic.

| Reagent | Molar Eq. | Purpose |

| D-Tryptophan | 1.0 | Starting Material |

| Sodium Carbonate (Na₂CO₃) | ~2.5 | Base to deprotonate amine and neutralize HCl byproduct |

| Benzyl Chloroformate (Z-Cl) | 1.1 - 1.2 | Z-group donor (electrophile) |

| Water (H₂O) | - | Solvent |

| Diethyl Ether | - | Extraction solvent for removing excess Z-Cl |

| Hydrochloric Acid (HCl) | - | Acidification for product precipitation |

Experimental Protocol: Z-D-Trp-OH Synthesis

-

Dissolution: Dissolve D-Tryptophan (1.0 eq.) and sodium carbonate (2.5 eq.) in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0–5 °C in an ice bath.

-

Acylation: Add benzyl chloroformate (1.15 eq.) dropwise to the vigorously stirred solution over 30–45 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 2–3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted benzyl chloroformate.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2–3 with 2M HCl. A white precipitate of Z-D-Trp-OH will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude product.

Step 2: Synthesis of this compound

The second step involves the selective protection of the indole nitrogen. This is efficiently accomplished using di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[2][3][4]

Causality: DMAP is a superior catalyst to bases like triethylamine because it first reacts with Boc₂O to form a highly reactive intermediate, which is then more readily attacked by the weakly nucleophilic indole nitrogen. Acetonitrile is a common solvent choice due to its polar aprotic nature, which effectively solubilizes the reactants without interfering with the reaction.

| Reagent | Molar Eq. | Purpose |

| Z-D-Trp-OH | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.2 | Boc-group donor |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | Nucleophilic Catalyst |

| Acetonitrile (MeCN) | - | Solvent |

Experimental Protocol: this compound Synthesis

-

Setup: To a solution of Z-D-Trp-OH (1.0 eq.) in anhydrous acetonitrile, add DMAP (0.1 eq.).

-

Boc Addition: Add Boc₂O (1.1 eq.) to the mixture. A slight effervescence (CO₂ evolution) may be observed.

-

Reaction: Stir the reaction at room temperature for 4–6 hours, monitoring for the disappearance of the starting material by TLC.

-

Quenching & Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude this compound, which may be a solid or a thick oil.[5]

Purification: From Crude Residue to Analytical Standard

Purification is arguably the most critical phase, as the utility of the final product in peptide synthesis is directly dependent on its purity. The primary method for purifying this compound is recrystallization.

Caption: A detailed workflow for the purification of this compound.

Protocol: Recrystallization of this compound

Often, protected amino acids are obtained as oils or amorphous solids that are difficult to handle.[5] A carefully chosen solvent system for recrystallization is key to obtaining a pure, crystalline solid. A common and effective strategy involves using a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot, paired with an anti-solvent in which the compound is insoluble.

-

Solvent Selection: A system such as isopropyl ether (IPE) and n-heptane is often effective.[6]

-

Dissolution: Transfer the crude product to a flask. Add a minimal amount of IPE and heat gently (e.g., to 40-50°C) with stirring until the solid is fully dissolved.

-

Precipitation: While stirring, slowly add n-heptane (the anti-solvent) until the solution becomes faintly turbid.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in a refrigerator (0–4 °C) for several hours or overnight.

-

Isolation: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold n-heptane to remove residual soluble impurities.

-

Drying: Dry the purified product under high vacuum at a mild temperature (e.g., 40 °C) to a constant weight.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

| Technique | Purpose | Expected Result |

| TLC | Reaction monitoring & purity check | Single spot with a distinct Rf value from starting materials. |

| ¹H NMR | Structural confirmation | Characteristic peaks for Z, Boc, and Trp protons. Integration should match the expected proton count. |

| Mass Spec (MS) | Molecular weight confirmation | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion. For C₂₄H₂₆N₂O₆, the exact mass is 438.18 g/mol . |

| HPLC | Quantitative purity assessment | A single major peak, typically with >98% purity. |

| Melting Point | Purity and identity confirmation | A sharp, defined melting range consistent with literature values. |

References

-

Franzén, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597. Available at: [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 4(2), 89-98. Available at: [Link]

-

Kokare, N. (2014). Response to "How to get (or crystallize) solid amino acids derivatives and peptides?". ResearchGate. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ajpamc.com [ajpamc.com]

A Senior Application Scientist's Guide to Sourcing and Quality Verification of Z-D-Trp(Boc)-OH for Pharmaceutical Development

Abstract

Z-D-Trp(Boc)-OH is a critical building block in modern peptide synthesis, particularly for therapeutic peptides where the incorporation of D-amino acids is necessary to enhance stability and biological activity. The dual-protection scheme, with a Benzyloxycarbonyl (Z) group on the α-amine and a tert-Butoxycarbonyl (Boc) group on the indole side-chain, offers specific advantages in synthetic strategy. However, the success of a synthesis campaign and the integrity of the final active pharmaceutical ingredient (API) are fundamentally dependent on the quality of this starting material. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on selecting reliable suppliers, interpreting quality specifications, and implementing self-validating in-house verification protocols for this compound.

Introduction: The Strategic Importance of this compound

This compound, with the chemical name (2R)-2-(benzyloxycarbonylamino)-3-[1-(tert-butoxycarbonyl)indol-3-yl]propanoic acid, is a non-standard amino acid derivative used extensively in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its strategic value stems from two key features:

-

D-Stereochemistry: The D-configuration of the α-carbon provides resistance to enzymatic degradation by proteases in vivo, a common strategy for extending the half-life of peptide-based drugs.

-

Orthogonal Protection: The Z-group on the α-amine is typically removed under hydrogenolysis conditions, while the Boc group on the tryptophan indole nitrogen is labile to acid (e.g., Trifluoroacetic acid, TFA). This orthogonality allows for selective deprotection strategies, which are crucial in complex syntheses. The Boc group on the indole nitrogen is particularly important for preventing side reactions, such as alkylation by carbocations that can be generated during the deprotection of other side-chains (e.g., from arginine) in acidic conditions.[1]

The molecular integrity of this reagent is therefore non-negotiable. Impurities such as the L-enantiomer, incompletely protected derivatives, or by-products from synthesis can introduce sequence errors, generate difficult-to-remove impurities in the final peptide, and ultimately compromise biological activity and patient safety.[2][3]

Supplier Qualification: A Risk-Based Approach

Sourcing high-quality reagents is the first and most critical control point in any synthesis workflow. While numerous chemical suppliers list this compound, a structured due diligence process is essential to ensure consistency and reliability. Reputable suppliers in this space include organizations like LGC Standards, MilliporeSigma (Novabiochem®), Bachem, and Aapptec, among others.[1][4][5][6][7]

The supplier qualification process should be systematic and evidence-based.

Caption: Supplier Qualification Workflow.

Decoding the Certificate of Analysis (CoA)

The CoA is a formal document attesting to the quality of a specific batch of material. It is the primary basis for initial assessment, but it requires careful interpretation. Below is a summary of the critical quality attributes for this compound and their significance.

| Parameter | Typical Specification | Analytical Method(s) | Rationale & Scientific Insight |

| Appearance | White to off-white powder | Visual Inspection | A significant deviation in color (e.g., yellow, brown) can indicate oxidation of the indole ring or other degradation, warranting further investigation. |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry (MS), IR Spectroscopy | This confirms that the material is indeed this compound. Each technique provides orthogonal confirmation: NMR for the proton environment, MS for the mass, and IR for functional groups. |

| Purity | ≥98.0% | HPLC | This is arguably the most critical parameter. It quantifies the percentage of the target molecule relative to impurities. For drug development, higher purity (≥99%) is often required to minimize downstream purification challenges. |

| Specific Rotation ([α]D) | Varies (e.g., +13.5° to +17.5°, c=1 in methanol) | Polarimetry | This is the definitive test for stereochemical integrity. A value outside the specified range indicates either enantiomeric contamination (presence of the L-isomer) or other chiral impurities. |

| Elemental Analysis | %C, %H, %N within ±0.4% of theoretical values | Combustion Analysis | Provides fundamental confirmation of the molecular formula (C₂₄H₂₆N₂O₆). Deviations can suggest the presence of salts, solvates, or significant non-organic impurities. |

| Water Content | ≤0.5% | Karl Fischer Titration | Excess water can interfere with coupling reactions in peptide synthesis by hydrolyzing activated esters, leading to lower yields. Accurate knowledge of water content is essential for correct stoichiometry. |

| Residual Solvents | Conforms to ICH Q3C limits | Headspace Gas Chromatography (GC) | Solvents used in the final crystallization step (e.g., Heptane, Isopropyl Ether) can be retained in the powder.[3] This is a safety and regulatory concern, as some solvents are toxic. |

| Storage Temp. | -20°C or 2-8°C | N/A | Specifies the conditions required to maintain the stability and integrity of the compound over its shelf life.[8] |

Self-Validating Systems: In-House QC Protocols

Relying solely on a supplier's CoA is not a robust scientific practice. An internal verification system ensures batch-to-batch consistency and protects against potential discrepancies.

Protocol 1: Purity and Identity Verification by LC-MS

This method provides simultaneous confirmation of purity (via HPLC UV trace) and identity (via Mass Spectrometry).

Workflow:

Caption: LC-MS Verification Workflow.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve this compound in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

-

LC System & Conditions:

-

System: HPLC coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

UV Detection: Monitor at 220 nm (peptide backbone) and 280 nm (tryptophan indole).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis: Acquire a full MS1 scan.

-

-

Data Analysis & Interpretation:

-

Purity: Integrate the area of the main peak in the 220 nm chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. This should align with the CoA specification (e.g., ≥98%).

-

Identity: The molecular formula is C₂₄H₂₆N₂O₆, with a monoisotopic mass of 438.18 g/mol . In the mass spectrum, look for the protonated molecular ion [M+H]⁺ at an m/z of approximately 439.19.

-

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

NMR provides an unambiguous confirmation of the chemical structure and can reveal impurities that are not easily detected by HPLC.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Spectral Interpretation:

-

Aromatic Region (δ ~7.0-8.0 ppm): Multiple signals corresponding to the 5 protons of the Z-group phenyl ring and the 4 protons of the tryptophan indole ring.

-

NH Proton (Variable): A broad signal for the carbamate N-H.

-

Z-group CH₂ (δ ~5.1 ppm): A singlet (or AB quartet) for the two benzylic protons.

-

α-CH (δ ~4.5-4.8 ppm): A multiplet corresponding to the chiral alpha-proton.

-

β-CH₂ (δ ~3.2-3.4 ppm): Two diastereotopic protons adjacent to the indole ring, appearing as multiplets.

-

Boc Group (δ ~1.6 ppm): A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group.[9]

Causality: The presence of a single, sharp 9H singlet for the Boc group and the correct integration and splitting patterns for all other protons provides high confidence in both the identity and purity of the material. The absence of significant unassigned peaks validates the supplier's purity claim.

-

Conclusion

The quality of a complex starting material like this compound is a cornerstone of successful therapeutic peptide development. A superficial review of a supplier's catalog is insufficient. As demonstrated, a rigorous, multi-faceted approach combining documentary scrutiny with empirical, orthogonal analytical verification is essential. By implementing these self-validating protocols, research and development teams can mitigate the significant risks associated with starting material quality, ensuring reproducibility, accelerating timelines, and building a robust foundation for their drug development programs.

References

-

Biomitigation. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

Omizzur. (n.d.). Z-Trp(Boc)-OH.DCHA | CAS 218938-57-9. Retrieved January 20, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Z-Trp(Boc)-OH DCHA [218938-57-9]. Retrieved January 20, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929). Retrieved January 20, 2026, from [Link]

-

Wu, G. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology, 2021, 127-139. [Link]

-

Ottokemi. (n.d.). Fmoc-Trp(Boc)-OH, ≥97.0% (HPLC). Retrieved January 20, 2026, from [Link]

-

Harrison, A. G., & Yalcin, T. (2004). A mass spectrometric and molecular orbital study of H2O loss from protonated tryptophan and oxidized tryptophan derivatives. Journal of Mass Spectrometry, 39(11), 1339-1347. [Link]

-

Wiley Science Solutions. (n.d.). N-(tert-Butoxycarbonyl)-D-tryptophan - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved January 20, 2026, from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929). Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Electronic Supplementary Information for.... Retrieved January 20, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Trp(Boc)-OH. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

-

Yoshimura, Y., et al. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 145(2), 529-536. [Link]

-

Schechinger, W. (2015). What is the usual nature of impurities in synthetic peptides?. ResearchGate. Retrieved January 20, 2026, from [Link]

-

White, P. D. (1992). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. In Peptides 1992 (pp. 208-209). Springer, Dordrecht. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 6(3), 69-79. [Link]

-

Allen, L. V. (2013). Quality-Control Analytical Methods: Refractometry. International Journal of Pharmaceutical Compounding, 7(5), 383-385. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Trp(Boc)-OH [143824-78-6]. Retrieved January 20, 2026, from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. ajpamc.com [ajpamc.com]

- 4. Buy Online CAS Number 1217471-55-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. peptide.com [peptide.com]

- 6. Boc-Trp(Boc)-OH Novabiochem 144599-95-1 [sigmaaldrich.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. This compound | Biomitigation [biomitigation.org]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to Z-D-Trp(Boc)-OH: Physicochemical Properties and Analytical Methodologies

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N-α-Carbobenzyloxy-N-in-tert-butyloxycarbonyl-D-tryptophan, commonly referred to as Z-D-Trp(Boc)-OH. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this crucial protected amino acid derivative and outlines detailed, field-proven methodologies for its analytical characterization.

Introduction: The Strategic Importance of this compound in Peptide Synthesis

This compound is a key building block in the synthesis of peptides and peptidomimetics. The strategic placement of two distinct protecting groups, the Benzyloxycarbonyl (Z) group on the α-amino group and the tert-Butoxycarbonyl (Boc) group on the indole nitrogen of the tryptophan side chain, offers synthetic chemists precise control over peptide chain elongation. This dual protection scheme is instrumental in preventing undesirable side reactions and ensuring the integrity of the final peptide product, particularly in complex synthetic routes. Understanding the fundamental physical and chemical properties of this reagent is paramount for its effective handling, storage, and application in solid-phase and solution-phase peptide synthesis.

Molecular Structure and Core Physicochemical Properties

The structural integrity and purity of this compound are foundational to its performance in synthetic applications. Below is a summary of its key molecular and physical identifiers.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |

| CAS Number | 1217471-55-0 | [1] |

| Molecular Formula | C₂₄H₂₆N₂O₆ | [1] |

| Molecular Weight | 438.47 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Storage Temperature | -20°C for long-term storage | [3] |

Solubility Profile:

This compound is generally soluble in a range of organic solvents, a critical factor for its use in various reaction conditions. While comprehensive quantitative solubility data is not extensively published, qualitative assessments indicate good solubility in solvents such as:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetone

The solubility in these solvents facilitates its use in coupling reactions and subsequent purification steps. It is important to note that the solubility can be influenced by the specific grade and purity of both the solute and the solvent.

Melting Point and Optical Rotation:

Precise, experimentally verified data for the melting point and specific optical rotation of this compound are not consistently reported in publicly available literature. Often, data is provided for the dicyclohexylammonium (DCHA) salt or the L-enantiomer. For reference, the related compound Boc-Trp-OH has a reported melting point of 136 °C (with decomposition)[4]. The specific rotation of a chiral compound is a key indicator of its enantiomeric purity. For this compound, this value is expected to be opposite in sign but equal in magnitude to its L-isomer, Z-L-Trp(Boc)-OH.

Analytical Characterization: A Multi-Technique Approach

The confirmation of identity, purity, and stability of this compound necessitates a suite of analytical techniques. The following sections provide detailed protocols and the scientific rationale behind the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

-

¹H NMR: The spectrum is expected to exhibit distinct signals corresponding to the protons of the Z group (aromatic protons), the Boc group (a singlet for the nine equivalent protons), the tryptophan indole ring, and the chiral α-carbon and β-carbon protons. The chemical shifts of these protons are influenced by the electron-withdrawing and shielding effects of the protecting groups and the aromatic system.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid, the Z group urethane, and the Boc group carbamate. Resonances for the aromatic carbons of the indole and benzyl groups, as well as the aliphatic carbons of the tryptophan backbone and the Boc group, will also be present.

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol is a validated starting point for acquiring high-resolution spectra of this compound.

Diagram 1: Workflow for NMR Sample Preparation

Caption: Workflow for preparing a KBr pellet of this compound for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In a typical electrospray ionization (ESI) mass spectrum, this compound is expected to show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z 439.18. Depending on the ionization conditions, other adducts such as [M+Na]⁺ may also be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the Boc group (100 Da) and cleavage of the Z group.

Diagram 3: General Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is used. Reversed-phase HPLC is the most common mode for the analysis of protected amino acids.

The following is a representative protocol for the purity analysis of this compound by reversed-phase HPLC. Method optimization may be required depending on the specific instrument and column used.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Provides an acidic mobile phase to ensure protonation of the carboxylic acid and improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic modifier for eluting the analyte from the nonpolar stationary phase. |

| Gradient | 20-80% B over 20 minutes | A gradient elution is typically necessary to ensure good separation from potential impurities and achieve a reasonable run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide bond and carbonyls, and 280 nm for the tryptophan indole ring. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Diagram 4: Workflow for HPLC Analysis

Caption: Workflow for the purity analysis of this compound by HPLC.

Stability and Storage

Proper storage of this compound is crucial to maintain its chemical integrity. It is recommended to store the compound in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are advisable to minimize degradation. [3]The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Conclusion

This compound is a vital reagent in the field of peptide chemistry. A thorough understanding of its physical and chemical properties, coupled with the application of robust analytical methodologies, is essential for its successful implementation in research and development. The protocols and information presented in this guide provide a solid foundation for scientists and researchers to confidently handle, characterize, and utilize this important synthetic building block.

References

- Omizzur. Z-Trp(Boc)-OH.DCHA | CAS 218938-57-9. Accessed January 19, 2026.

- Aapptec Peptides. Z-Trp(Boc)-OH DCHA [218938-57-9]. Accessed January 19, 2026.

- Biomitigation. This compound. Accessed January 19, 2026.

- LGC Standards. Buy Online CAS Number 1217471-55-0 - TRC - this compound. Accessed January 19, 2026.

- Capot Chemical. Specifications of Z-Trp(Boc)-OH.DCHA. Accessed January 19, 2026.

- Sigma-Aldrich. Boc-Trp(Boc)-OH Novabiochem 144599-95-1. Accessed January 19, 2026.

- Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.

- Japanese Pharmacopoeia.

- Oregon State University. 1H NMR Chemical Shift. Accessed January 19, 2026.

- Chemistry Steps. NMR Chemical Shift Values Table. Accessed January 19, 2026.

- Sigma-Aldrich. Boc-Trp-OH = 99.0 TLC 13139-14-5. Accessed January 19, 2026.

- Cook, C. W., Viola, D., Byrne, S., & Drouet d'Aubigny, C. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Accessed January 19, 2026.

- ResearchGate. List of the most significant infrared (FTIR) bands and related functional groups assigned for. Accessed January 19, 2026.

- Chemistry LibreTexts. (2023, August 29).

- Rudolph Research Analytical.

- University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Accessed January 19, 2026.

- ChemPep. 218938-57-9 | Z-Trp(Boc)-OH•DCHA. Accessed January 19, 2026.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Accessed January 19, 2026.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Accessed January 19, 2026.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Accessed January 19, 2026.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Accessed January 19, 2026.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Accessed January 19, 2026.

- eGyanKosh.

- The Royal Society of Chemistry.

- Master Organic Chemistry. (2017, February 7).

- Wikipedia. Fragmentation (mass spectrometry). Accessed January 19, 2026.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Accessed January 19, 2026.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Accessed January 19, 2026.

- Saarland University. Interpretation of mass spectra. Accessed January 19, 2026.

- University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. Accessed January 19, 2026.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Accessed January 19, 2026.

- UCLA. IR Chart. Accessed January 19, 2026.

- PubChem. Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330. Accessed January 19, 2026.

- Advanced ChemTech. Fmoc-Trp(Boc)-OH – N-in-Boc protected derivative for peptide synthesis. Accessed January 19, 2026.

- PubChem. Fmoc-N-Me-D-Trp(Boc)-OH. Accessed January 19, 2026.

- Benchchem. An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents. Accessed January 19, 2026.

Sources

An In-Depth Technical Guide to Z-Amino Acids in Peptide Chemistry

Abstract

The strategic use of protecting groups is fundamental to modern peptide chemistry, enabling the precise, sequential assembly of amino acids into complex peptide chains. Among the arsenal of protective groups available to the peptide chemist, the Benzyloxycarbonyl (Z or Cbz) group holds a place of historical and practical significance. This guide provides a comprehensive technical overview of Z-amino acids, from their foundational chemical principles to their application in contemporary peptide synthesis. We will delve into the causality behind experimental choices, provide detailed methodologies for their use, and explore their impact on the physicochemical properties and biological function of peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of Z-amino acids in their work.

Introduction: The Imperative of Amine Protection in Peptide Synthesis

The synthesis of peptides, polymers of amino acids linked by amide bonds, is a cornerstone of biochemical and pharmaceutical research.[1] The process necessitates a controlled, stepwise approach to prevent undesirable side reactions, such as the uncontrolled polymerization of amino acid monomers. This control is achieved through the use of protecting groups, which temporarily block reactive functional groups on the amino acid, ensuring that bond formation occurs only at the desired locations.[2][3]

The α-amino group of an amino acid is a primary site requiring protection during peptide synthesis.[4] An ideal amino-protecting group should be:

-

Easy to introduce: The reaction to attach the protecting group should be high-yielding and straightforward.

-

Stable during coupling: It must remain intact under the conditions required for peptide bond formation.

-

Readily removable: The deprotection step should be efficient and occur under conditions that do not compromise the integrity of the newly formed peptide.

-

Orthogonal: In an ideal scenario, the protecting group can be removed without affecting other protecting groups present in the molecule, a concept known as orthogonality.[5]

The Benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was one of the first "modern" protecting groups to fulfill these criteria, revolutionizing the field of peptide synthesis.[5][6]

The Chemistry of the Benzyloxycarbonyl (Z) Group

The Z-group is a carbamate-based protecting group.[6] Its widespread use stems from a combination of factors including the ease of preparation of Z-protected amino acids, the stability of these derivatives which often allows for crystallization, and a notable resistance to racemization during the activation of the carboxyl group for peptide coupling.[2]

Physicochemical Properties of Z-Amino Acids

The introduction of the Z-group imparts specific physicochemical properties to the amino acid. The benzyl group introduces a hydrophobic aromatic moiety, which can influence the solubility and chromatographic behavior of the amino acid and subsequent peptide.[7] Z-amino acids are generally colorless, crystalline solids with high melting points, a characteristic they share with unprotected amino acids.[8][9]

| Property | General Observation for Z-Amino Acids | Impact on Peptide Synthesis |